molecular formula C28H24N2O B274318 1-benzyl-3,3-dimethyl-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]

1-benzyl-3,3-dimethyl-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]

Cat. No.: B274318
M. Wt: 404.5 g/mol
InChI Key: YVYVCXOQZYPIOP-UHFFFAOYSA-N
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Description

1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) is a complex organic compound that belongs to the class of spirooxazines These compounds are known for their photochromic properties, meaning they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indoline Core: This step involves the reaction of aniline derivatives with ketones or aldehydes under acidic conditions to form the indoline core.

    Spirocyclization: The indoline core is then reacted with naphthoquinone derivatives in the presence of a base to form the spirooxazine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its leuco form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinone derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) has several scientific research applications:

    Chemistry: Used as a photochromic dye in the development of smart materials and sensors.

    Biology: Investigated for its potential use in biological imaging and as a molecular probe.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of photochromic lenses and other light-responsive materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, converting from a colorless spiro form to a colored merocyanine form. This transformation is driven by the cleavage of the C-O bond in the spiro ring, leading to the formation of a conjugated system that absorbs visible light.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-trimethylspiro(indoline-2,3’-naphtho[2,1-b][1,4]oxazine): Similar in structure but lacks the benzyl group.

    1,3-dihydro-3,3-dimethyl-1-benzylspiro(indoline-2,3’-3H-naphtho[2,1-b][1,4]oxazine): Another closely related compound with slight variations in the substituents.

Uniqueness

1-benzyl-3,3-dimethylspiro(indoline-2,3’-{3’H}-naphtho[2,1-b][1,4]oxazine) is unique due to its specific combination of substituents, which confer distinct photochromic properties and potential applications. The presence of the benzyl group enhances its stability and makes it suitable for various industrial and research applications.

Properties

Molecular Formula

C28H24N2O

Molecular Weight

404.5 g/mol

IUPAC Name

1'-benzyl-3',3'-dimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole]

InChI

InChI=1S/C28H24N2O/c1-27(2)23-14-8-9-15-24(23)30(18-20-10-4-3-5-11-20)28(27)19-29-26-22-13-7-6-12-21(22)16-17-25(26)31-28/h3-17,19H,18H2,1-2H3

InChI Key

YVYVCXOQZYPIOP-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)CC6=CC=CC=C6)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)CC6=CC=CC=C6)C

Origin of Product

United States

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